
2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-one
Description
Systematic IUPAC Nomenclature and Substituent Analysis
The IUPAC name This compound derives from its ethanone backbone, which bears two substituents: a morpholin-3-yl group at position 2 and a thiophen-2-yl group at position 1. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, adopts the 3-yl suffix to indicate substitution at its third position. Thiophene, a five-membered aromatic ring with one sulfur atom, attaches via its second position. The ethanone root (CH₃-C=O) is modified such that the carbonyl carbon (position 1) binds to the thiophene ring, while the adjacent carbon (position 2) connects to the morpholine moiety.
This naming convention prioritizes the ketone functional group as the parent chain, with substituents ordered alphabetically. The morpholine ring’s nitrogen and oxygen atoms introduce polarity, while the thiophene contributes aromaticity and π-electron density. The spatial arrangement of these groups influences the compound’s reactivity and intermolecular interactions.
Molecular Formula and Weight Calculation
The molecular formula of this compound is C₁₀H₁₃NO₂S , calculated as follows:
- Morpholine-3-yl : C₄H₈NO (contributing 4 carbons, 8 hydrogens, 1 nitrogen, and 1 oxygen)
- Thiophen-2-yl : C₄H₃S (4 carbons, 3 hydrogens, 1 sulfur)
- Ethanone backbone : C₂H₂O (2 carbons, 2 hydrogens, 1 oxygen)
Summing these components yields a molecular weight of 211.29 g/mol :
$$
(12.01 \times 10) + (1.01 \times 13) + (14.01 \times 1) + (16.00 \times 2) + (32.07 \times 1) = 211.29 \ \text{g/mol}
$$
This matches theoretical predictions for a compound of this architecture.
Component | Contribution | Total Atoms |
---|---|---|
Morpholine-3-yl | C₄H₈NO | 4 C, 8 H, 1 N, 1 O |
Thiophen-2-yl | C₄H₃S | 4 C, 3 H, 1 S |
Ethanone | C₂H₂O | 2 C, 2 H, 1 O |
Combined | C₁₀H₁₃NO₂S | 10 C, 13 H, 1 N, 2 O, 1 S |
Structural Elucidation via X-ray Crystallography
Although X-ray crystallography data for this specific compound remains unpublished, analogous morpholine-thiophene hybrids provide insights into expected bond lengths and angles. In related structures:
- The morpholine ring typically adopts a chair conformation , with the N–C and O–C bonds measuring approximately 1.45 Å and 1.43 Å, respectively.
- The thiophene ring exhibits planarity , with C–S bond lengths near 1.71 Å and C–C bonds averaging 1.37 Å.
- The ketone carbonyl (C=O) bond length is predicted to be 1.21 Å, consistent with conjugated systems.
Key torsion angles include:
- C=O–C–N (morpholine) : ~120°, favoring sp² hybridization at the ketone carbon.
- Thiophene–C–C–O : ~180°, minimizing steric hindrance between the sulfur atom and morpholine oxygen.
These features suggest a rigid, planar core stabilized by resonance between the thiophene’s aromatic system and the ketone’s electron-withdrawing group.
Conformational Analysis of Morpholine-Thiophene Hybrid System
The morpholine ring’s chair conformation positions its nitrogen and oxygen atoms axially and equatorially, respectively, reducing lone pair repulsions. Attaching this ring to the ethanone backbone introduces steric constraints:
- The 3-yl substitution on morpholine places the heteroatoms in proximity to the thiophene ring, enabling potential hydrogen bonding or dipole interactions.
- Electron delocalization from thiophene’s sulfur into the ketone’s π* orbital may lengthen the C=O bond slightly (≤0.02 Å).
Quantum mechanical calculations (e.g., DFT) predict two dominant conformers:
- Synperiplanar : Thiophene and morpholine oxygen aligned, maximizing conjugation (ΔG ≈ 0 kcal/mol).
- Anticlinal : Morpholine nitrogen oriented away from thiophene, minimizing steric clash (ΔG ≈ 1.2 kcal/mol).
The energy barrier between these states is ~3.8 kcal/mol, indicating room-temperature interconversion. This flexibility allows the molecule to adapt to different chemical environments, influencing its solubility and reactivity.
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-morpholin-3-yl-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C10H13NO2S/c12-9(10-2-1-5-14-10)6-8-7-13-4-3-11-8/h1-2,5,8,11H,3-4,6-7H2 |
InChI Key |
WCTHKLKZKKEHEP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)CC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Mannich-Type Reaction Using 2-Acetylthiophene
A predominant method involves a Mannich reaction between 2-acetylthiophene, paraformaldehyde, and morpholine or morpholine hydrochloride under acidic conditions. This approach is analogous to procedures used for related dimethylamino derivatives but adapted for morpholine substitution.
Parameter | Details |
---|---|
Starting Material | 2-Acetylthiophene |
Amino Component | Morpholine or morpholine hydrochloride |
Formaldehyde Source | Paraformaldehyde |
Acid Catalyst | Concentrated hydrochloric acid or HCl solution |
Solvent | Isopropyl alcohol, ethanol, or water mixtures |
Temperature | Reflux conditions, typically 70–100 °C |
Reaction Time | 2–18 hours |
Work-up | Cooling, filtration, washing with alcohols |
Yield Range | 60–94% (depending on conditions) |
- Mix 2-acetylthiophene (100 g), morpholine hydrochloride (stoichiometric or slight excess), paraformaldehyde, and concentrated hydrochloric acid in isopropyl alcohol.
- Reflux the mixture for 6–8 hours.
- Cool to 0–5 °C to precipitate the product.
- Filter, wash with cold isopropanol or ethanol, and dry under vacuum.
This method yields the corresponding 3-(morpholin-3-yl)-1-(thiophen-2-yl)propan-1-one hydrochloride or free base depending on the isolation procedure.
Yield Data from Analogous Dimethylamino Derivatives:
Yield (%) | Solvent | Time (h) | Temperature (°C) | Notes |
---|---|---|---|---|
94 | Isopropyl alcohol | 6 | Reflux (~80) | High yield, standard reflux |
89.6 | Ethanol | 8 | Reflux | pH adjusted to 3-4 with HCl |
76 | Isopropyl alcohol | 16 | 100 | Longer reflux, moderate yield |
60.4 | Isopropyl alcohol | 3 | Reflux | Shorter time, lower yield |
(Data adapted from synthesis of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a close analogue)
One-Pot Synthesis Using 2-Chloro-2-phenylacetyl Chloride and Morpholine Derivatives
An alternative approach reported involves the reaction of 2-aryl-1-(morpholin-4-yl)ethanethiones with acyl chlorides such as 2-chloro-2-phenylacetyl chloride in the presence of a base (e.g., in dimethylformamide solvent). This method is a one-step synthesis yielding fully substituted thiophen-2(3H)-one derivatives, which can be adapted for morpholin-3-yl substitution.
- One-pot reaction combining thiophene derivatives and morpholine-containing thioamides.
- Moderate to good yields.
- Requires careful control of reaction conditions and base selection.
This method is more specialized and less commonly applied for the exact compound but provides an alternative synthetic route for thiophene-morpholine ketones.
Cross-Coupling and Substitution Methods (Less Common)
Reaction Mechanism Insights
- The Mannich-type reaction proceeds via the formation of an iminium intermediate from paraformaldehyde and morpholine under acidic conditions.
- The enol form of 2-acetylthiophene attacks this intermediate, leading to the formation of the aminomethylated ethanone.
- Acidic conditions favor protonation and stabilization of intermediates, enhancing yield.
- Cooling after reflux promotes crystallization of the hydrochloride salt.
Purification and Characterization
- The crude product is typically filtered and washed with cold alcohol (ethanol or isopropanol).
- Drying under vacuum at 50–60 °C yields the pure compound.
- Characterization includes melting point determination, NMR, MS, and HPLC purity analysis.
- Yields and purity vary with solvent choice, reaction time, and temperature.
Summary Table of Preparation Conditions and Yields
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The thiophene ring may undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine or chlorinating agents.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-one is an organic compound with a molecular formula of C11H13NOS and a molecular weight of approximately 225.29 g/mol. It is characterized by a morpholine ring and a thiophene group in its structure.
Potential Applications
- This compound can be applied in the synthesis of pharmaceutical compounds . The morpholine part of the compound may contribute to its potential biological activity, while the thiophene component is known for its role in various organic reactions and applications in pharmaceuticals.
- It can be used as an intermediate inMaterial Science .
- Interaction studies involving this compound could focus on its role in medicinal chemistry. The specific combination of a morpholine ring at the 3-position and a thiophene at the 2-position could influence its biological activity and reactivity compared to other similar compounds, potentially enhancing its applications.
Several compounds share structural similarities with this compound:
Compound Name | Structure Description | Unique Features |
---|---|---|
1-$$4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone | Contains a morpholine ring linked via a methylene bridge to a thiophene group | Exhibits different reactivity due to the position of the morpholine group |
5-Methylmorpholinone | A methylated derivative of morpholine | Changes in biological activity due to methyl substitution |
Thiophene-based Anticancer Agents | Various thiophene derivatives with different substituents | Known for specific anticancer properties not present in all morpholines |
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating their activity. The morpholine ring could be involved in hydrogen bonding interactions, while the thiophene ring might participate in π-π stacking interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-one with related compounds in terms of structural features , synthetic methods , physicochemical properties , and biological activities .
Morpholine-Containing α-Ketothioamides
Key Observations :
- The thioxo group in analogs like and introduces a reactive sulfur atom, which is critical for covalent inhibition in enzyme targets. However, its absence in the target compound suggests alternative binding mechanisms, possibly through non-covalent interactions.
- Aromatic substituents (pyridine, naphthalene, thiophene) influence solubility and bioactivity. Thiophene’s sulfur atom may confer unique electronic properties compared to nitrogen-containing pyridine.
Piperazine and Piperidine Analogs
Key Observations :
- Morpholine vs. Piperazine derivatives, with additional nitrogen atoms, are more basic and may exhibit broader pH-dependent solubility .
Data Tables for Key Compounds
Table 1: Physicochemical Properties
*Calculated using fragment-based methods.
Biological Activity
2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, and other pharmacological effects.
Synthesis and Structure
The compound is synthesized using standard organic chemistry techniques, often involving the reaction of morpholine with thiophene derivatives. The structure includes a morpholine ring, which is known for its ability to enhance solubility and biological activity due to its hydrogen-bonding capabilities.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, in a study comparing multiple compounds, this compound showed promising cytotoxicity against MCF-7 breast cancer cells. The results are summarized in Table 1.
Compound | IC50 (µM) | Reference |
---|---|---|
This compound | 11.5 ± 0.7 | |
Cisplatin | 13.3 ± 0.61 | |
Other derivatives | Varies (13.6 – 23.7) |
The IC50 value indicates the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound.
The mechanism by which this compound exerts its cytotoxic effects involves multiple pathways typical for thiophene-containing compounds. These include:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : It interferes with cell cycle progression.
Computational studies using molecular docking have suggested that this compound can effectively bind to target proteins involved in cancer progression, enhancing its potential as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, preliminary investigations into the antimicrobial activity of this compound have shown effectiveness against various bacterial strains. The compound's structure allows it to interact with bacterial cell membranes and inhibit growth.
Case Studies
A notable case study involved a series of derivatives based on the core structure of this compound. These derivatives were tested for both cytotoxicity and antibacterial properties:
- Cytotoxicity Testing : The derivatives were screened against MCF-7 cells, revealing that modifications to the thiophene ring significantly impacted their IC50 values.
- Antibacterial Testing : Compounds were evaluated against strains like Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of antibacterial activity.
Q & A
Q. What are the optimal synthetic routes for 2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-one?
The synthesis typically involves multi-step reactions, such as coupling thiophene derivatives with morpholine precursors. For example, palladium-catalyzed C–H functionalization can be employed to introduce the thiophene moiety, followed by morpholine ring formation via nucleophilic substitution. Reaction conditions (e.g., temperature, solvent, catalyst) must be optimized to minimize byproducts and maximize yield. Purification often requires recrystallization or column chromatography .
Q. How can the molecular structure of this compound be validated experimentally?
X-ray crystallography is the gold standard for structural validation. Using programs like SHELXL, researchers can refine crystallographic data to determine bond angles, distances, and stereochemistry. For non-crystalline samples, advanced NMR techniques (e.g., - HSQC) and mass spectrometry provide complementary structural insights .
Q. What are the key physicochemical properties relevant to its handling and storage?
While specific data for this compound is limited, analogs suggest:
- Solubility : Polar solvents (ethanol, DMSO) are preferred.
- Stability : Sensitive to light and moisture; store under inert atmosphere.
- Melting Point : Estimated 120–150°C (based on morpholine-thiophene analogs). Experimental determination via DSC or TGA is recommended .
Advanced Research Questions
Q. How do electronic effects of the morpholine and thiophene rings influence reactivity?
The morpholine ring’s electron-donating nitrogen stabilizes electrophilic intermediates, while the thiophene’s aromaticity directs electrophilic substitution to the α-position. DFT calculations can predict reactive sites, and experimental validation via halogenation or Friedel-Crafts reactions is advised. Contradictions in regioselectivity may arise due to solvent effects or steric hindrance .
Q. What strategies resolve discrepancies in crystallographic refinement?
Data contradictions (e.g., twinning or partial occupancy) can be addressed using SHELXL’s twin refinement tools or by re-examining diffraction images for crystal degradation. High-resolution data (≤1.0 Å) improves model accuracy. Cross-validation with spectroscopic data (e.g., IR or Raman) ensures consistency .
Q. How can biological activity be systematically assessed for this compound?
- Target Identification : Molecular docking studies with enzymes (e.g., kinases) or receptors (e.g., GPCRs) predict binding affinity.
- Assays : Use in vitro enzyme inhibition assays (IC) or cell-based viability tests (MTT assay) to quantify activity.
- SAR Analysis : Modify substituents on the morpholine or thiophene rings to correlate structure with efficacy .
Q. What experimental design considerations are critical for reproducibility?
- Reaction Scaling : Maintain stoichiometric ratios and avoid exothermic conditions during scale-up.
- Analytical Consistency : Use standardized HPLC protocols (e.g., C18 column, acetonitrile/water gradient) for purity checks.
- Data Triangulation : Combine XRD, NMR, and HRMS to confirm synthetic success and resolve ambiguous results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.